![molecular formula C12H20F3NO B3060787 Acetamide, N-9-decenyl-2,2,2-trifluoro- CAS No. 85657-91-6](/img/structure/B3060787.png)
Acetamide, N-9-decenyl-2,2,2-trifluoro-
Overview
Description
Acetamide, N-9-decenyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C14H22F3NO. It is a colorless liquid with a characteristic odor and is primarily used in scientific research applications. This compound has gained significant attention due to its potential as a promising drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-9-decenyl-2,2,2-trifluoro- is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects
Acetamide, N-9-decenyl-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Acetamide, N-9-decenyl-2,2,2-trifluoro- in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Acetamide, N-9-decenyl-2,2,2-trifluoro-. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, N-9-decenyl-2,2,2-trifluoro- may facilitate its use in future research.
Scientific Research Applications
Acetamide, N-9-decenyl-2,2,2-trifluoro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential use as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-dec-9-enyl-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO/c1-2-3-4-5-6-7-8-9-10-16-11(17)12(13,14)15/h2H,1,3-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSNIPQOBJXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464796 | |
Record name | Acetamide, N-9-decenyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-9-decenyl-2,2,2-trifluoro- | |
CAS RN |
85657-91-6 | |
Record name | Acetamide, N-9-decenyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.